
7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple azo groups, sulfonic acid groups, and aromatic rings. This compound is often used in various industrial applications, particularly in the field of dyes and pigments due to its vibrant color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt involves multiple steps. The process typically begins with the diazotization of 2-methyl-4-sulphophenylamine, followed by coupling with 2-methyl-4-aminophenol to form the azo compound. This intermediate is then further reacted with 4-hydroxy-3-nitro-2-naphthalenesulfonic acid under controlled conditions to form the final product. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is typically isolated through filtration, followed by washing and drying to obtain the pure compound in its sodium salt form.
化学反応の分析
Types of Reactions
7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of quinones, while reduction typically yields amines
科学的研究の応用
7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt has several scientific research applications:
Chemistry: It is used as a dye and pigment in various chemical processes, providing vibrant colors for different materials.
Biology: The compound is used in staining techniques to visualize biological tissues and cells.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of 7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt involves its interaction with various molecular targets. The azo groups in the compound can undergo reduction to form amines, which can then interact with different biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments. The aromatic rings provide stability and contribute to the compound’s vibrant color properties.
類似化合物との比較
Similar Compounds
6-hydroxy-5-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic acid: Similar in structure but lacks the acetamido and benzoyl groups.
Trisodium bis(2-((2,4-dihydroxy-3-(2-methyl-4-sulphophenyl)azo)phenyl)azo)benzoato(3-)chromate(3-): Contains multiple azo groups and is used in similar applications.
Uniqueness
7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse applications. The presence of acetamido and benzoyl groups enhances its reactivity and potential for various chemical transformations, making it a valuable compound in both research and industrial settings.
特性
CAS番号 |
94108-93-7 |
|---|---|
分子式 |
C33H26N6Na2O9S2 |
分子量 |
760.7 g/mol |
IUPAC名 |
disodium;7-[(3-acetamidobenzoyl)amino]-4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C33H28N6O9S2.2Na/c1-18-13-25(36-37-29-12-9-26(14-19(29)2)49(43,44)45)8-11-28(18)38-39-31-30(50(46,47)48)17-22-16-24(7-10-27(22)32(31)41)35-33(42)21-5-4-6-23(15-21)34-20(3)40;;/h4-17,41H,1-3H3,(H,34,40)(H,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
InChIキー |
GGAZSKSODPPSRK-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC(=CC=C5)NC(=O)C)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



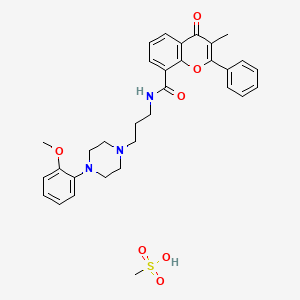



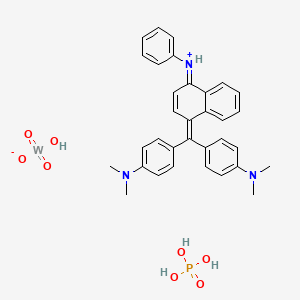

![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
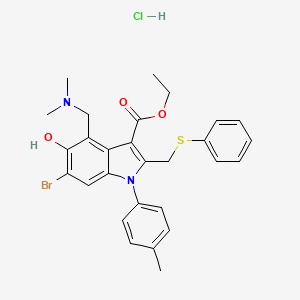


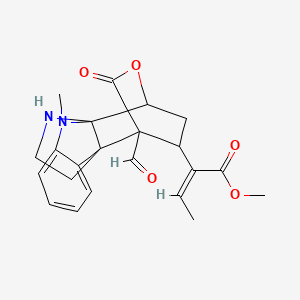
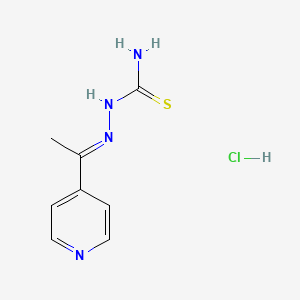
![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)
